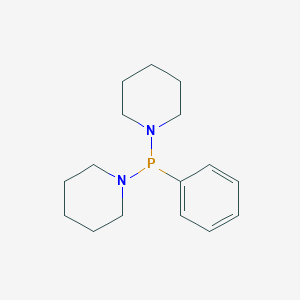
Phenyldipiperidinophosphine
Description
Phenyldipiperidinophosphine (CAS: 14287-62-8) is an organophosphorus compound with the molecular formula C₁₆H₂₅N₂P. Structurally, it features a central phosphorus atom bonded to two piperidine rings (six-membered saturated nitrogen-containing heterocycles) and one phenyl group (Figure 1). This configuration imparts unique electronic and steric properties, making it valuable in coordination chemistry and catalysis. Its piperidine substituents enhance electron-donating capacity compared to simpler phosphines, while the phenyl group contributes aromatic stabilization .
Properties
CAS No. |
14287-62-8 |
|---|---|
Molecular Formula |
C16H25N2P |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
phenyl-di(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C16H25N2P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11H,2-3,6-9,12-15H2 |
InChI Key |
SSLHMYMLXFNXHJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)P(C2=CC=CC=C2)N3CCCCC3 |
Canonical SMILES |
C1CCN(CC1)P(C2=CC=CC=C2)N3CCCCC3 |
Other CAS No. |
14287-62-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Structure and Substituent Effects
The table below compares Phenyldipiperidinophosphine with Diphenylphosphine (CAS: 829-85-6), a structurally related compound, based on substituent groups and electronic properties:
| Compound | CAS Number | Molecular Formula | Key Substituents | Electronic Effects |
|---|---|---|---|---|
| This compound | 14287-62-8 | C₁₆H₂₅N₂P | 2 piperidine, 1 phenyl | Strong σ-donor, moderate π-acceptor |
| Diphenylphosphine | 829-85-6 | C₁₂H₁₁P | 2 phenyl | Moderate σ-donor, weak π-acceptor |
Key Insights :
- This compound: The piperidine rings provide strong electron-donating effects via nitrogen lone pairs, enhancing the phosphorus atom’s nucleophilicity. This property is advantageous in stabilizing electron-deficient metal centers in catalysis .
- Diphenylphosphine: The phenyl groups act as weaker σ-donors but offer steric bulk, which can hinder ligand substitution reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


